molecular formula C20H15FN4O2S B2419624 2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone CAS No. 893911-59-6

2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone

Cat. No. B2419624
CAS RN: 893911-59-6
M. Wt: 394.42
InChI Key: CLVUTAMLCBQOSS-UHFFFAOYSA-N
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Description

2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C20H15FN4O2S and its molecular weight is 394.42. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A key application of 2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone and its derivatives is in antimicrobial research. Novel compounds synthesized using this chemical have demonstrated significant antimicrobial properties. For instance, the Schiff bases synthesized from related compounds showed excellent antimicrobial activity against a variety of pathogens (Puthran et al., 2019). Additionally, novel fused pyrimidine derivatives and their evaluation as potent Aurora-A kinase inhibitors have been studied (Shaaban et al., 2011).

Antitumor and Anticancer Activity

Compounds derived from 2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone have been investigated for their potential antitumor and anticancer properties. Studies have shown that certain synthesized compounds, such as pyrazolo[3,4-b]pyridines, exhibit notable antitumor activity (El-Borai et al., 2012). In another study, cytotoxic activity of compounds incorporating pyrazolo[3,4-d]pyrimidine core was investigated against various cancer cell lines (Bakr & Mehany, 2016).

Synthesis of Novel Compounds

The chemical is extensively used in the synthesis of novel compounds with potential pharmaceutical applications. These include Schiff bases, thiadiazoles, and pyrazolopyrimidines, among others, which are explored for their diverse biological activities (Abdelall et al., 2014). Additionally, compounds synthesized using this chemical have been evaluated for their potential as FLT3 inhibitors, which could be significant in the treatment of diseases like psoriasis (Li et al., 2016).

Molecular Docking and Computational Studies

Computational studies, including molecular docking, have been conducted on compounds derived from 2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone. These studies are crucial in understanding the interaction of these compounds with biological targets and predicting their potential as pharmaceutical agents (Mary et al., 2015).

Synthesis of Heterocyclic Compounds

This chemical is also used in the synthesis of a variety of heterocyclic compounds, which are crucial in the development of new drugs. These compounds have been evaluated for their optical, thermal, and antioxidant properties, further underscoring the versatility of 2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone in scientific research (Shruthi et al., 2019).

properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2S/c1-27-16-8-2-13(3-9-16)18(26)11-28-20-17-10-24-25(19(17)22-12-23-20)15-6-4-14(21)5-7-15/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVUTAMLCBQOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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